

Physical properties of Diethyl 1H-indole-2,6-dicarboxylate (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl 1H-indole-2,6-dicarboxylate
Cat. No.:	B599610

[Get Quote](#)

A Technical Guide to the Physical Properties of Diethyl 1H-indole-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Diethyl 1H-indole-2,6-dicarboxylate**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its melting point and available information on its solubility, alongside standardized experimental protocols for determining these properties. Furthermore, a visualization of a common synthetic pathway for indole derivatives is provided to contextualize its formation.

Core Physical Properties

The physical characteristics of **Diethyl 1H-indole-2,6-dicarboxylate** are crucial for its handling, purification, and application in further chemical synthesis or biological assays.

Quantitative Data Summary

For clarity and ease of comparison, the key physical property is summarized in the table below.

Property	Value
Melting Point	119 - 121 °C

Experimental Protocols

The following sections detail standardized methodologies for the determination of the physical properties of organic compounds like **Diethyl 1H-indole-2,6-dicarboxylate**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The established method for its determination is as follows:

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the crystalline **Diethyl 1H-indole-2,6-dicarboxylate** is finely ground into a powder using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

- Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

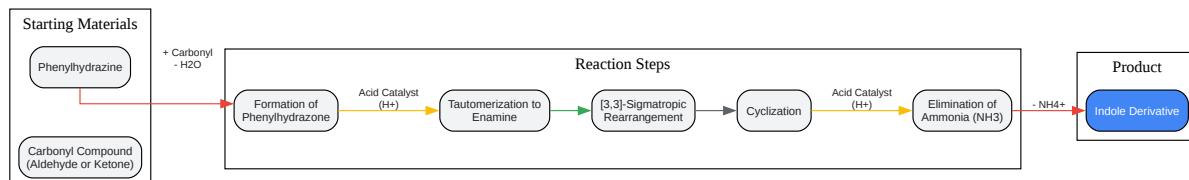
Solubility Determination

Determining the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation development. A general qualitative and semi-quantitative procedure is outlined below.

Materials:

- **Diethyl 1H-indole-2,6-dicarboxylate**
- A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane, hexane)
- Test tubes or small vials
- Vortex mixer or magnetic stirrer
- Graduated pipettes or syringes

Procedure:


- Qualitative Assessment:
 - To a test tube containing a small, pre-weighed amount of **Diethyl 1H-indole-2,6-dicarboxylate** (e.g., 10 mg), a small volume of the chosen solvent (e.g., 1 mL) is added.
 - The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

- Visual observation is used to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.
- Semi-Quantitative Assessment (by Saturation):
 - A known volume of a specific solvent is placed in a vial.
 - Small, accurately weighed portions of **Diethyl 1H-indole-2,6-dicarboxylate** are added incrementally to the solvent.
 - After each addition, the mixture is stirred until the solid is fully dissolved.
 - The addition of the solid continues until a saturated solution is achieved, indicated by the persistence of undissolved solid material.
 - The total mass of the dissolved solid is recorded, and the solubility can be expressed in terms of mg/mL or mol/L.

While specific quantitative solubility data for **Diethyl 1H-indole-2,6-dicarboxylate** is not readily available in the public domain, indole derivatives with ester functionalities generally exhibit poor solubility in water and better solubility in common organic solvents such as alcohols, DMSO, and chlorinated solvents.

Synthetic Pathway Visualization

The Fischer indole synthesis is a classic and versatile method for the synthesis of indole rings. The general mechanism of this reaction provides a logical framework for understanding the formation of the core indole structure present in **Diethyl 1H-indole-2,6-dicarboxylate**.

[Click to download full resolution via product page](#)

Caption: The Fischer Indole Synthesis Workflow.

- To cite this document: BenchChem. [Physical properties of Diethyl 1H-indole-2,6-dicarboxylate (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599610#physical-properties-of-diethyl-1h-indole-2-6-dicarboxylate-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com